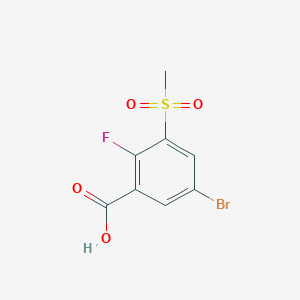

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c1-15(13,14)6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYCMRWQULJWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a specialized reagent that has garnered attention among researchers and drug development professionals. Its utility stems not from its direct therapeutic action, but from its role as a versatile scaffold for constructing more complex and potent drug candidates. The carefully orchestrated arrangement of its functional groups—a bromine atom, a fluorine atom, a methanesulfonyl group, and a carboxylic acid—provides a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of a target molecule.

This guide offers a comprehensive technical overview of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, moving beyond basic identifiers to explore its strategic value. We will delve into its core molecular profile, safety considerations, the specific roles of its functional moieties in drug design, and a representative synthetic approach. This document is intended for researchers and scientists who require a deeper understanding of how to leverage this and similar building blocks to accelerate their drug discovery programs.

Section 1: Core Molecular Profile

The fundamental identity of a chemical compound is described by its structure, weight, and nomenclature. These core attributes are essential for procurement, reaction stoichiometry, and regulatory documentation. 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a substituted benzoic acid derivative, whose key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-fluoro-3-(methylsulfonyl)benzoic acid | N/A |

| Synonyms | 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid | |

| CAS Number | 1094428-68-8 | [1] |

| Molecular Formula | C₈H₆BrFO₄S | |

| Molecular Weight | 297.09 g/mol | Calculated |

| InChI Key | UBYCMRWQULJWHZ-UHFFFAOYSA-N | |

| Physical Form | Powder |

The precise arrangement of atoms is critical to the compound's reactivity and its influence on a larger molecular structure.

Section 2: Physicochemical & Safety Data

Working with any chemical reagent necessitates a clear understanding of its potential hazards. This compound is classified as a warning-level hazard, primarily associated with irritation and acute toxicity if ingested.

| Safety Information | Details | Source |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Self-Validating Protocol for Handling: Based on these data, a self-validating handling protocol is mandated. All manipulations should be conducted in a certified chemical fume hood to mitigate inhalation risks (P261, P271). Personal protective equipment (PPE), including a lab coat, nitrile gloves (P280), and sealed safety goggles (P280), is required to prevent skin and eye contact (P302+P352, P305+P351+P338). An eyewash station and safety shower must be immediately accessible. All waste must be disposed of in a designated, sealed hazardous waste container (P501).

Section 3: The Strategic Role of Functional Groups in Drug Design

The true value of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid lies in the synergistic interplay of its functional groups. Each moiety is strategically positioned to impart specific, desirable characteristics to a parent molecule, a concept central to modern medicinal chemistry.

-

Fluorine (F): The introduction of fluorine is a well-established strategy in drug design.[2] Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds with target proteins. Critically, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[3]

-

Methanesulfonyl Group (SO₂Me): This group is a potent electron-withdrawing substituent and a strong hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the aromatic ring. In drug design, sulfone groups are often used to improve solubility, enhance binding affinity to target proteins through hydrogen bonding, and act as metabolically stable isosteres for other functional groups.

-

Bromo Group (Br): The bromine atom is more than just a bulky substituent; it is a versatile synthetic handle. It serves as an ideal leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse chemical fragments, enabling the rapid exploration of a compound's structure-activity relationship (SAR).

-

Carboxylic Acid (COOH): This functional group is a cornerstone of drug design. It can act as a primary pharmacophore, directly interacting with a biological target through ionic bonds or hydrogen bonds. Alternatively, it serves as a critical linker for creating esters or amides, which are fundamental connections in many drug molecules and prodrug strategies.[4]

Section 4: Illustrative Synthetic Workflow

While specific, proprietary syntheses of this exact molecule are not always public, a general and chemically sound workflow can be constructed based on established organic chemistry principles and published methods for analogous structures.[5][6] The following represents a plausible, multi-step synthesis that a skilled chemist could implement and optimize.

Objective: To provide a representative protocol for the synthesis of a substituted benzoic acid like the title compound, starting from a simpler, commercially available material.

Workflow Overview: The synthesis can be envisioned as a sequence of regioselective aromatic substitutions and functional group transformations around a central benzoic acid or ester core.

Sources

- 1. 1624261-29-5|Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate|BLD Pharm [bldpharm.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid. Recognizing the critical role of solubility in drug discovery and development, this document delves into the physicochemical properties of the compound, theoretical considerations of solubility, and a detailed, field-proven protocol for its empirical determination.

Introduction: The Criticality of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of process chemistry, formulation development, and analytical characterization. For a complex molecule like 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid, understanding its behavior in different solvent environments is paramount for efficient purification, crystallization, and the ultimate bioavailability of the potential drug substance. This guide is structured to provide both a theoretical framework and a practical, step-by-step methodology for assessing the solubility of this compound, empowering researchers to make informed decisions in their development workflows.

Physicochemical Profile of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid

| Property | Predicted/Known Value | Source/Method |

| Molecular Formula | C₈H₆BrFO₄S | - |

| Molecular Weight | 297.1 g/mol | [1] |

| CAS Number | 1094428-68-8 | [1] |

| Predicted pKa | 1.8 ± 0.2 | ACD/Labs Percepta[2][3][4][5] |

| Predicted logP | 2.5 ± 0.5 | ALOGPS 2.1[6][7][8][9][10] |

| Physical Form | Powder | [1] |

| Predicted Melting Point | >200 °C (Decomposition likely) | Estimated based on related aromatic sulfonic acids[11][12][13] |

Expert Insights: The predicted low pKa indicates a strongly acidic compound, primarily due to the benzoic acid moiety and the electron-withdrawing effects of the fluorine, bromine, and methanesulfonyl groups. This strong acidity will significantly influence its solubility in protic and basic solvents. The predicted logP suggests a moderate lipophilicity, indicating that while it will have some affinity for non-polar environments, its solubility will likely be favored in more polar organic solvents. The high predicted melting point, characteristic of many aromatic sulfonic acids, suggests strong crystal lattice forces that will need to be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. To refine this, we turn to more quantitative measures of solvent-solute interactions, such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar.

Kamlet-Taft Parameters: This system characterizes solvents based on their hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[15][16][17] For 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid, which has both hydrogen bond donating (carboxylic acid) and accepting (sulfonyl, fluoro, carboxylic carbonyl) groups, solvents with significant α and β values are expected to be effective.

By cross-referencing the predicted properties of our target molecule with the known HSP and Kamlet-Taft parameters of a range of solvents, we can rationally select a diverse yet targeted set of solvents for experimental evaluation.

Recommended Solvents for Solubility Screening

Based on the predicted physicochemical properties and theoretical considerations, the following organic solvents, categorized by their functional groups and polarity, are recommended for an initial solubility screening. This selection is also informed by solvent selection guides used in the pharmaceutical industry, which consider safety, health, and environmental impact.[18][19][20][21]

| Solvent Class | Recommended Solvents | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding with the solute's functional groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with hydrogen bond accepting capabilities. |

| Esters | Ethyl Acetate | Moderate polarity with hydrogen bond accepting properties. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Aprotic solvents with some polar character. |

| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Highly polar aprotic solvents with strong hydrogen bond accepting capabilities. |

| Halogenated | Dichloromethane (DCM) | Apolar solvent to assess baseline solubility in a non-polar environment. |

| Hydrocarbons | Toluene, Heptane | Non-polar solvents to establish the lower limits of solubility. |

| Nitriles | Acetonitrile | Polar aprotic solvent with a significant dipole moment. |

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid using the widely accepted shake-flask method.[22][23][24][25] This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (as a solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Vials: Into appropriately labeled glass vials, add an excess amount of solid 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid. An excess is critical to ensure that a saturated solution is achieved. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or another temperature of interest). Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study in a key solvent to confirm this.

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least one hour.

-

Carefully draw the supernatant into a syringe, ensuring no solid particles are disturbed.

-

Attach a 0.22 µm syringe filter that is chemically compatible with the solvent and filter the supernatant into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated HPLC method. The method should be specific for 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid and demonstrate linearity, accuracy, and precision.

-

Prepare a calibration curve using standards of known concentrations of the compound.

-

Quantify the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solubility at 25°C (mg/mL) |

| [Solvent 1] | [Experimental Value] |

| [Solvent 2] | [Experimental Value] |

| ... | ... |

Expert Insights on Interpretation: The trends observed in the experimental solubility data should be rationalized based on the theoretical principles discussed earlier. For instance, higher solubility in alcohols and amides would be consistent with the compound's ability to engage in hydrogen bonding. Conversely, low solubility in hydrocarbons would align with its polar and ionic character. Any unexpected results should be investigated further, as they may indicate specific solvent-solute interactions or the formation of solvates.

Safety and Handling Considerations

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is classified as a warning-level hazard, with potential for harm if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid in organic solvents. By integrating physicochemical predictions with established theoretical models and a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding process development, formulation design, and ultimately, for accelerating the journey of a promising compound from the laboratory to the clinic.

References

-

ALOGPS 2.1. Virtual Computational Chemistry Laboratory. [Link]

-

ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). The solvatochromic comparison method. 5. The π* scale of solvent polarities. The Journal of Organic Chemistry, 48(17), 2877–2887.

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Solvent Selection Guide. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link]

- Yalkowsky, S. H., & He, Y. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(5), 1211–1227.

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013, 17 (11), pp 1373–1385. [Link]

Sources

- 1. 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid | 1094428-68-8 [sigmaaldrich.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. researchgate.net [researchgate.net]

- 9. AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 12. researchgate.net [researchgate.net]

- 13. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 16. Kamlet-Taft solvent parameters [stenutz.eu]

- 17. Kamlet-Taft solvent parameters [stenutz.eu]

- 18. acs.org [acs.org]

- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 20. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 21. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 25. who.int [who.int]

Determining the Acidity of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of pKa in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] For researchers and scientists, a comprehensive understanding of a compound's pKa is not merely academic; it is a critical factor that dictates a drug candidate's behavior in biological systems and ultimately, its therapeutic efficacy and safety profile. An accurate determination of pKa is therefore indispensable in the early stages of drug development to guide lead optimization and formulation strategies.

This in-depth technical guide focuses on the determination of the pKa value of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid , a compound of interest in medicinal chemistry due to its polysubstituted aromatic scaffold. While a specific synthesis protocol for this exact molecule is not detailed in publicly available literature, its structural motifs are accessible through established synthetic methodologies for substituted benzoic acids, such as the oxidation of corresponding toluene precursors or through nucleophilic aromatic substitution and subsequent functional group manipulations. The presence of multiple electron-withdrawing groups on the benzoic acid core suggests a significantly lower pKa compared to the parent molecule, benzoic acid (pKa ≈ 4.20). This guide will provide a detailed exploration of the theoretical underpinnings, experimental methodologies, and computational approaches to accurately determine this crucial parameter.

Theoretical Framework: Predicting Acidity through Substituent Effects

The acidity of a substituted benzoic acid is intricately linked to the electronic properties of its substituents. The electron-withdrawing or electron-donating nature of these groups, and their position relative to the carboxylic acid moiety, dictates the stability of the corresponding carboxylate anion. In the case of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, all three substituents are electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid.

A semi-quantitative prediction of the pKa can be made using the Hammett equation, which provides a linear free-energy relationship for the impact of meta- and para-substituents on the reactivity of a benzene ring.[3][4] The equation is given by:

log(K/K₀) = σρ

where K is the dissociation constant of the substituted benzoic acid, K₀ is the dissociation constant of benzoic acid, σ is the substituent constant, and ρ is the reaction constant (which is 1 for the dissociation of benzoic acids in water at 25°C).

While the Hammett equation is not strictly additive for polysubstituted systems and does not explicitly account for ortho-effects, we can use the substituent constants to estimate the cumulative acidifying effect.

Table 1: Hammett Substituent Constants and pKa Values of Related Benzoic Acids

| Substituent | Position | Hammett Constant (σ) | pKa of Monosubstituted Benzoic Acid |

| Fluoro | ortho (2-) | - | 3.27 |

| Methanesulfonyl | meta (3-) | σm = 0.64 | 3.52 |

| Bromo | meta (5-) | σm = 0.39 | 3.86 |

| Bromo | para (4-) | σp = 0.23 | 3.96 |

| Hydrogen (Reference) | - | 0.00 | 4.20 |

Note: Hammett constants are typically not used for ortho substituents due to steric effects.

The strongly electron-withdrawing nature of the fluoro (inductive effect), methanesulfonyl (inductive and resonance effects), and bromo (inductive effect) groups will stabilize the negative charge of the carboxylate anion upon deprotonation. The ortho-fluoro group, in particular, is expected to have a significant acid-strengthening effect. Based on the pKa of 2-fluorobenzoic acid (3.27) and the additional acidifying contributions of the meta-bromo and meta-methanesulfonyl groups, it is reasonable to predict that the pKa of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid will be significantly lower than 3.0 .

Experimental Determination of pKa

For a definitive determination of the pKa value, experimental methods are indispensable. The following protocols describe two robust and widely used techniques: potentiometric titration and UV-Vis spectrophotometry.

Methodology 1: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination.[1] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the pH. The pKa is determined from the resulting titration curve.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.

-

Prepare a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid at a known concentration (e.g., 0.01 M) in a suitable solvent system. Due to the anticipated low aqueous solubility, a co-solvent system such as methanol-water or DMSO-water may be required.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid solution into a beaker.

-

Add a sufficient volume of the 0.15 M KCl solution.

-

Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, stir the solution thoroughly and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Caption: Workflow for pKa determination by potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with low solubility or when only small amounts of sample are available.[2] This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.

Experimental Protocol:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with accurately known pH values, spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.

-

-

Preparation of Analyte Stock Solution:

-

Prepare a concentrated stock solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid in a suitable organic solvent (e.g., DMSO or methanol).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant aliquot of the analyte stock solution to ensure the final concentration is the same across all samples. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers a powerful and increasingly accurate means of predicting pKa values. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the acidity of a molecule by calculating the free energy change of the deprotonation reaction in a solvated environment.

Computational Protocol (Conceptual):

-

Model Building:

-

Construct 3D models of both the protonated (acid) and deprotonated (conjugate base) forms of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.

-

-

Geometry Optimization:

-

Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) and a continuum solvation model (e.g., PCM or SMD).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energies.

-

-

pKa Calculation:

-

The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution using a thermodynamic cycle. This involves the free energies of the acid, the conjugate base, and the proton in the gas phase and their respective solvation free energies.

-

Summary of Predicted and Expected pKa Values

| Method | Predicted/Expected pKa | Notes |

| Hammett Equation Analysis | < 3.0 | Based on the cumulative electron-withdrawing effects of the fluoro, bromo, and methanesulfonyl substituents. |

| Potentiometric Titration | To be determined | Expected to provide a highly accurate and precise experimental value. |

| UV-Vis Spectrophotometry | To be determined | A complementary experimental method, useful for low sample quantities. |

| DFT Calculation | To be determined | Provides a theoretical prediction that can corroborate experimental findings. |

Conclusion

The determination of the pKa of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a critical step in its evaluation as a potential drug candidate or chemical probe. The strongly electron-withdrawing nature of its substituents undoubtedly renders it a significantly stronger acid than benzoic acid, with a pKa value predicted to be well below 3.0. While theoretical predictions provide a valuable starting point, a definitive value must be obtained through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry. The integration of these experimental and computational approaches provides a self-validating system, ensuring the generation of reliable data that can confidently guide further drug development efforts.

References

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate ADME/Tox. In Physicochemical and Computational Tools in Drug Discovery. Wiley-VCH. [Link]

-

Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

ChemBK. (2022, October 17). P-Bromobenzoic acid. Retrieved from [Link]

-

Clark, J. (2015). The Hammett Equation. Chem LibreTexts. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Alex, A., Arnold, U., & Klar, U. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1132–1136. [Link]

-

Liptak, M. D., & Shields, G. C. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3–21. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid

An Application Guide to a Challenging Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives from 5-Bromo-2-fluoro-3-methanesulfonylbenzoic Acid

Introduction: Navigating a Complex Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly challenging substrate: 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid . Its successful coupling requires a nuanced understanding of the competing electronic and steric factors at play. The molecule is characterized by:

-

An electron-deficient aromatic ring due to the strongly withdrawing methanesulfonyl (-SO2Me) and carboxylic acid (-COOH) groups. This property activates the C-Br bond for the initial oxidative addition step.[5][6]

-

Significant steric hindrance around the reactive C-Br bond, primarily from the ortho-fluoro substituent.[7]

-

An acidic proton on the carboxylic acid, which can interfere with the essential basic conditions of the reaction.[8]

This document provides a detailed exploration of the mechanistic considerations, a systematic guide to optimizing reaction parameters, and a robust, field-proven protocol for researchers engaged in complex small molecule synthesis.

Mechanistic Insights: Tailoring the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding how our specific substrate influences each step is paramount for developing a successful protocol.

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: This is the initial, often rate-limiting, step where the Pd(0) catalyst inserts into the aryl-bromide bond. The strong electron-withdrawing nature of the sulfonyl and carboxyl groups on our substrate facilitates this step by lowering the electron density of the aromatic ring.[6] However, the ortho-fluoro group presents a steric barrier that can impede the approach of the palladium catalyst. This challenge is typically overcome by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[7][9]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The presence of the carboxylic acid on our substrate is a critical consideration here. An overly strong base (like NaOH or KOH) could simply perform an acid-base neutralization, consuming the base needed for the catalytic cycle. Furthermore, the resulting carboxylate can potentially coordinate to the palladium, inhibiting catalysis.[8] Therefore, the choice of a suitable base is crucial for success.

-

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5] Bulky ligands, which were essential for the oxidative addition step, also accelerate reductive elimination by creating a sterically crowded environment around the metal center.[6]

Strategic Optimization of Reaction Parameters

A successful coupling of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Pre-catalyst and Ligand Selection

For challenging substrates, the choice of ligand is often more critical than the specific Pd(0) or Pd(II) pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). The ligand dictates the reactivity and stability of the active catalyst.

| Ligand Class | Key Examples | Rationale for Use |

| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Primary Recommendation. These ligands excel in coupling sterically hindered and electron-deficient aryl halides. Their bulk facilitates both oxidative addition and reductive elimination, while their electron-rich nature promotes the initial insertion of palladium into the C-Br bond.[9] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly effective for activating less reactive coupling partners like aryl chlorides, and thus very suitable for challenging bromides. They form very stable and highly active palladium complexes.[10][12] |

| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is often insufficient for sterically demanding substrates. While P(t-Bu)₃ is more effective due to its bulk and electron-donating properties, the biarylphosphine ligands generally offer superior performance and broader substrate scope.[10] |

Base Selection: A Critical Balancing Act

The base must be strong enough to facilitate transmetalation but not so reactive that it interferes with the carboxylic acid functionality or degrades the starting materials.

| Base | Strength | Commentary |

| Potassium Phosphate (K₃PO₄) | Moderate | Primary Recommendation. Often the base of choice for substrates with sensitive functional groups. It is effective in promoting the reaction while minimizing side reactions like ester hydrolysis if the substrate were protected.[9] |

| Potassium Carbonate (K₂CO₃) | Moderate | A common and cost-effective choice. It is generally well-tolerated and can be effective, particularly in aqueous solvent mixtures.[13][14] |

| Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF) | Stronger/Mild | Cesium bases are often more soluble in organic solvents and can enhance reaction rates. CsF is a milder option that can be effective when ester groups are present.[8] |

| Hydroxides (NaOH, KOH) | Strong | Not Recommended. These strong bases are likely to cause complications due to the acidic proton on the carboxylic acid and are generally avoided for such substrates. |

Solvent System

The solvent must solubilize all components of the reaction mixture and be stable at the required reaction temperature. Aprotic polar solvents are typically used, often with a small amount of water to help dissolve the inorganic base.

-

Recommended Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF)/H₂O. A ratio of approximately 5:1 to 10:1 (organic:water) is a good starting point.

-

Reaction Temperature: Due to the steric hindrance from the ortho-fluoro substituent, elevated temperatures, typically in the range of 80-110 °C , are required to achieve a reasonable reaction rate.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid with a generic arylboronic acid.

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Reagents and Materials

| Reagent | Molar Equiv. | Example Quantity (for 1.0 mmol scale) |

| 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid | 1.0 | 304.1 mg |

| Arylboronic Acid | 1.2 - 1.5 | (e.g., 1.2 mmol, Phenylboronic acid: 146.3 mg) |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | 4.5 mg |

| SPhos (Ligand) | 0.04 (4 mol%) | 16.4 mg |

| Potassium Phosphate (K₃PO₄) | 2.5 - 3.0 | (e.g., 3.0 mmol, 636.8 mg) |

| 1,4-Dioxane | - | 8 mL |

| Deionized Water | - | 1 mL |

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 9 mL of a 8:1 mixture of 1,4-dioxane and water) via syringe.

-

Degassing: Sparge the resulting suspension with a stream of nitrogen gas through a needle for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: Under a positive pressure of nitrogen, quickly add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate base or ligand. | 1. Ensure thorough degassing of solvents and reaction mixture.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos) or different bases (e.g., K₂CO₃, Cs₂CO₃). |

| Protodeborylation of Boronic Acid | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Switch to a milder base (e.g., K₂CO₃ or KF).2. Use a higher ratio of organic solvent to water. Increase the amount of boronic acid to 1.5-2.0 equivalents. |

| Hydrodehalogenation of Starting Material | 1. Certain catalyst/ligand combinations can favor this side reaction.2. Presence of hydride sources. | 1. Screen a different class of ligand (e.g., switch from a biarylphosphine to an NHC-based system).2. Ensure solvents are pure. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen leading to Pd(II) species that can catalyze this side reaction. | 1. Improve the degassing procedure significantly. Use freshly prepared or high-purity catalysts. |

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent steric and electronic properties. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos) in combination with a moderately strong inorganic base (like K₃PO₄) and an aqueous-organic solvent system at elevated temperatures provides a robust starting point for optimization. By understanding the mechanistic nuances and anticipating potential side reactions, researchers can effectively utilize this powerful C-C bond-forming reaction to access complex and valuable molecular architectures.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.

- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42, 3690-3693.

- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Supramolecular approach to recyclable palladium catalysts for Suzuki-Miyaura coupling in aqueous media. RSC Advances.

- Jagadeesh, Y., et al. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.

- Bellina, F., & Renzo, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Ledingham, L. A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.

- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.

- ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- ShanDong Look Chemical Co.,Ltd. (2025). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Le, C. M., et al. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Esterification of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid

Introduction

5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid is a key building block in medicinal chemistry and drug development. Its ester derivatives are often crucial intermediates in the synthesis of various pharmacologically active compounds. The strategic placement of the bromo, fluoro, and methanesulfonyl groups on the benzoic acid core presents unique challenges and opportunities for esterification. This guide provides detailed application notes and protocols for several robust esterification methods applicable to this substrate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind each method, offering insights to guide your experimental design and troubleshooting.

The sterically hindered and electron-deficient nature of the carboxylic acid in 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid necessitates careful selection of the esterification method. Standard Fischer esterification may require harsh conditions, potentially leading to side reactions or incomplete conversion. Therefore, we will explore both classical and milder, more sophisticated techniques to achieve high-yield synthesis of the desired esters.

Method Selection: A Comparative Overview

Choosing the appropriate esterification method is paramount for success. The following table summarizes the key features of the protocols detailed in this guide, enabling a judicious selection based on your specific needs, such as scale, substrate sensitivity, and available reagents.

| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |

| Modified Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Cost-effective, suitable for large-scale synthesis. | Harsh conditions (high temperature, strong acid), equilibrium-limited.[1][2] | Simple, non-sensitive alcohols and when cost is a primary concern. |

| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[3][4][5] | Formation of urea byproduct can complicate purification, DCC is an allergen. | Acid-labile substrates and the synthesis of esters from tertiary alcohols.[3][6] |

| Mitsunobu Reaction | DEAD or DIAD, PPh₃, Alcohol | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[7][8] | Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts. | Stereospecific synthesis from chiral secondary alcohols. |

| Diazomethane Esterification | Diazomethane (CH₂N₂) | High yields, very mild conditions, no acidic or basic catalysis needed.[9][10][11] | Diazomethane is toxic, explosive, and carcinogenic, requiring specialized handling.[11][12] | Small-scale synthesis of methyl esters when other methods fail or are incompatible with the substrate. |

Experimental Protocols

Protocol 1: Modified Fischer-Speier Esterification

This method is a classic approach that relies on an acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[2][13][14] For 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, elevated temperatures and a strong acid catalyst are typically necessary.

Workflow Diagram:

Caption: Workflow for Modified Fischer-Speier Esterification.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes). The alcohol can be used in large excess to act as the solvent and drive the reaction forward.[13][15]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TsOH) to the solution.

-

Reaction: Heat the mixture to reflux (for methanol, this is approximately 65°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.

Protocol 2: Steglich Esterification

This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[3][4][5]

Workflow Diagram:

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or N,N-dimethylformamide, DMF) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, if using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent. If using the more water-soluble EDC, filtration may not be necessary.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for converting primary and secondary alcohols to esters with inversion of stereochemistry.[7][8]

Workflow Diagram:

Caption: Workflow for Mitsunobu Reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.2 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add the alcohol (1.0 eq).

-

Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) or diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct.

-

Purification: Purify the crude product directly by column chromatography on silica gel to separate the desired ester from the byproducts.

Protocol 4: Diazomethane Esterification (for Methyl Esters)

This method is highly efficient for the synthesis of methyl esters under very mild conditions.[9][10][11] However, due to the hazardous nature of diazomethane, this protocol should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[10][11][12]

Workflow Diagram:

Caption: Workflow for Diazomethane Esterification.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (1.0 eq) in a suitable solvent mixture such as diethyl ether and methanol (10:1) in an Erlenmeyer flask at 0°C.

-

Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[9][10] Nitrogen gas will be evolved during the reaction.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Work-up: Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester.

-

Purification: The reaction is often quantitative and clean, but if necessary, the product can be purified by column chromatography.

References

- Carboxylic Acids to Methylesters: Alkyl

- Carboxylic Acids to Methylesters: Alkyl

- Diazomethane (CH2N2). Master Organic Chemistry.

- Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

-

Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. [Link]

-

Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Physical Chemistry Chemical Physics. [Link]

-

Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol. The Journal of Organic Chemistry. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Investigation of Stereoselection by the Mitsunobu Reaction and Modification of the Hendnckson Reaction. University of Alberta. [Link]

-

Steglich Esterification Guide. Scribd. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Institutes of Health. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

-

Acid to Ester - Common Conditions. The Organic Solution. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Journal of the American Chemical Society. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Lab5 procedure esterification. NDSU Virtual Chemistry. [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]

- 10. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. personal.tcu.edu [personal.tcu.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid

Welcome to the technical support guide for 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (CAS 1094428-68-8). This document provides in-depth troubleshooting advice and methodologies for researchers, medicinal chemists, and process development scientists encountering challenges with regioisomeric impurities. Separating regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on the aromatic ring—is a frequent and significant challenge in organic synthesis.[1][2][3] Their nearly identical physical properties, such as polarity and solubility, render conventional purification techniques difficult.[4]

This guide is structured to provide a logical, step-by-step approach, from initial analysis and impurity identification to the practical application of advanced purification protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions regarding the identification and nature of regioisomeric impurities in the context of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.

Q1: What are regioisomeric impurities and why are they a common problem with this specific molecule?

A: Regioisomeric impurities are structural isomers that arise from non-selective reactions during the synthesis of a polysubstituted aromatic ring. For a molecule like 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid, the directing effects of the existing substituents (fluoro, methanesulfonyl, and carboxyl groups) during a bromination step, or vice-versa, may not be perfectly selective. This can lead to the formation of isomers where the bromo group is at a different position (e.g., the 4- or 6-position relative to the carboxyl group). These impurities are problematic because their physicochemical properties are often so similar to the target molecule that they co-purify, leading to inaccurate analytical data, reduced efficacy in biological assays, and potential off-target effects in drug development.

Q2: How can I definitively identify and quantify the regioisomeric impurities in my crude sample?

A: A multi-technique analytical approach is essential for unambiguous identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for identifying regioisomers.[2] The substitution pattern on the aromatic ring creates a unique "fingerprint" based on the chemical shifts and coupling constants of the aromatic protons (¹H NMR).[3] For example, the number of signals and their splitting patterns will differ between the desired 1,2,3,5-tetrasubstituted ring and other isomeric forms. ¹³C NMR and 2D-NMR techniques like COSY and HSQC can further confirm assignments by revealing proton-proton and proton-carbon correlations, respectively.[3]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary method for quantifying the relative percentages of isomers.[1][5] An HPLC method must first be developed to achieve baseline separation of the isomers. The corresponding peaks will have identical mass-to-charge (m/z) ratios in the mass spectrometer, confirming their isomeric nature.[6] The peak area percentage from the HPLC chromatogram provides a reliable measure of purity.

Part 2: Troubleshooting Guide - Purification Strategies

Once you have identified and quantified the impurities, the next step is to select and optimize a purification strategy. The choice of method depends on the impurity level, the required final purity, and the scale of your experiment.

Logical Workflow for Purification

The following diagram outlines the decision-making process for purifying your crude 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid.

Caption: Decision workflow for selecting a purification method.

Strategy 1: Recrystallization

Recrystallization is a cost-effective first-line technique for purification, leveraging subtle differences in solubility between the desired product and impurities.[7][]

Q: How do I perform an effective solvent screen for recrystallization?

A: The ideal solvent will fully dissolve your compound at an elevated temperature but show poor solubility at room temperature or below.[9] The process involves testing small amounts of your crude material in a variety of solvents with different polarities.

Protocol 1: Microscale Solvent Screening for Recrystallization

-

Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

-

Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature until a slurry is formed. Observe if the solid dissolves.

-

Heating: If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.

-

Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[10]

-

Evaluation: The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.

Data Table: Example Recrystallization Solvent Screen

| Solvent System (v/v) | Solubility (Hot) | Crystal Formation (Cold) | Estimated Recovery | Recommendation |

| Water | Insoluble | N/A | None | Poor |

| Ethanol | Soluble | Few, oily | Low | Poor |

| Isopropanol | Soluble | Abundant, fine needles | High | Excellent Candidate |

| Toluene | Soluble | Moderate, plates | Medium | Good Candidate |

| Ethyl Acetate / Hexane (1:3) | Sparingly Soluble | Abundant, powder | High | Excellent Candidate |

Strategy 2: Flash Column Chromatography

When recrystallization fails to provide adequate purity, flash column chromatography is the next logical step. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[11][12]

Q: My regioisomers have very similar Rf values on TLC. How can I improve their separation on a column?

A: Separating compounds with similar polarities requires careful optimization.

-

Solvent System: Avoid highly polar solvents like methanol if possible, as they can reduce selectivity. Systems like Toluene/Ethyl Acetate or Dichloromethane/Methanol are often effective for aromatic compounds.[4]

-

Acidification: Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can significantly improve the peak shape of carboxylic acids by suppressing deprotonation, which leads to "tailing" on silica gel.[12]

-

Column Dimensions: Use a long, narrow column packed with high-quality silica gel (e.g., 230-400 mesh) to maximize the number of theoretical plates and enhance separation.

Protocol 2: Optimized Flash Chromatography

-

TLC Analysis: Develop a solvent system that gives an Rf value of ~0.2-0.3 for the desired compound and shows at least some separation from the isomeric impurities. A good starting point is a gradient of 1-5% Methanol in Dichloromethane with 0.5% Acetic Acid.

-

Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Dichloromethane). Ensure the bed is packed tightly and is free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or Dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Start with a mobile phase slightly less polar than what was used for TLC. Run the column using a shallow gradient of the more polar solvent. Collect small fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Strategy 3: Preparative HPLC

For the most challenging separations or when the highest possible purity is required, preparative HPLC is the method of choice.[6][] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of pure compound.

Q: What are the key considerations when scaling up an analytical HPLC method to a preparative scale?

A: Direct scaling requires careful consideration of column dimensions, flow rate, and sample loading. The primary goal is to maximize throughput without sacrificing the resolution achieved at the analytical scale.

Data Table: Starting Conditions for HPLC Method Development

| Parameter | Analytical Scale | Preparative Scale | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | Maintain stationary phase chemistry while increasing capacity. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acid modifier is crucial for good peak shape of benzoic acids.[13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better resolution for aromatic compounds. |

| Flow Rate | 1.0 mL/min | ~20 mL/min | Flow rate is scaled proportionally to the square of the column radii. |

| Injection Vol. | 5-10 µL | 0.5-2.0 mL | Depends on sample concentration and column loading capacity. |

| Gradient | 20-80% B over 15 min | 20-80% B over 15 min | Keep the gradient slope the same to maintain resolution. |

Protocol 3: Purification by Preparative HPLC

-

Method Development: Optimize the separation on an analytical HPLC system to achieve baseline resolution (>1.5) between the desired product and the regioisomeric impurities.

-

Sample Preparation: Dissolve the crude material in a solvent that is weak in the context of the mobile phase (e.g., DMSO or a low percentage of acetonitrile in water) to ensure the sample band is focused at the top of the column. Filter the sample through a 0.45 µm filter to remove particulates.

-

System Setup: Equilibrate the preparative HPLC system, including the larger column, with the starting mobile phase conditions.

-

Purification Run: Inject the prepared sample and begin the run. Use a UV detector to monitor the elution and a fraction collector to automatically collect peaks.

-

Post-Processing: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions, and remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a solid.

References

- Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Analytical Toxicology.

- How to separate these regioisomers?. Reddit r/OrganicChemistry.

- Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate.

- 5-bromo-2-fluoro-3-methanesulfonylbenzoic acid. Sigma-Aldrich.

- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.

- Chromatographic separations of aromatic carboxylic acids. PubMed.

- Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science.

- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.net.

- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.

- Purification of Organic Compounds: from Crude Product to Purity. University of Central Florida.

- Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem.

- Recrystallization Techniques. BOC Sciences.

- Recrystallization of Benzoic Acid. Chemistry LibreTexts.

- recrystallization & purification of N-bromosuccinimide. YouTube.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. news-medical.net [news-medical.net]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. m.youtube.com [m.youtube.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Resolving solubility issues of 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid in water

Subject: 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid (CAS: 1094428-68-8)

Executive Summary

This guide addresses the solubility challenges associated with 5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid . This molecule presents a specific "solubility-limited" profile characteristic of halogenated sulfonyl-benzoates: high crystallinity (driven by the sulfone dipole), low intrinsic water solubility (

Key Chemical Constraints:

-

Acidity: The ortho-fluoro and meta-methanesulfonyl groups exert strong electron-withdrawing effects, likely depressing the pKa to the 2.0–2.5 range .

-

Lattice Energy: The sulfonyl group (

) creates strong intermolecular dipole interactions, often resulting in a high melting point and resistance to dissolution in water. -

Hydrophobicity: The 5-bromo substituent significantly increases the partition coefficient (

), reducing affinity for pure aqueous media.

Module 1: The pH Factor (Ionization Strategy)

The Core Issue

Users frequently attempt to dissolve this compound in unbuffered water or acidic media (pH < 2), where it exists in its protonated, neutral form (

The Solution: pH > pKa + 2

To achieve clinically or experimentally relevant concentrations, you must drive the equilibrium toward the ionized benzoate form (

The Rule of Thumb:

Given the estimated pKa of ~2.2, you must maintain a final pH > 4.5 to ensure >99% ionization.

Protocol: Buffer Selection

Do NOT use unbuffered water. The compound itself is acidic; dissolving it will lower the pH of water, causing it to self-precipitate.

| Buffer System | Recommended pH Range | Suitability | Notes |

| Phosphate (PBS) | 7.0 – 8.0 | High | Standard for biological assays. |

| Tris-HCl | 7.5 – 8.5 | Medium | Good solubility, but amine can react with reactive esters if derivatizing. |

| Citrate | 3.0 – 5.0 | Low | Risk of precipitation if pH drops below 3.0. |

| Calcium/Magnesium | N/A | AVOID | Divalent cations ( |